Ulcerative Colitis Efficacy: 4-Aminophenyl Analog Demonstrates Comparable Efficacy to 5-ASA
The 4-aminophenyl analog of 5-benzoxazoleacetic acid, 2-phenyl-, specifically 4-aminophenylbenzoxazol-2-yl-5-acetic acid, was evaluated in a rat model of ulcerative colitis (TNB-induced colitis). This analog, an NSAID derivative, demonstrated efficacy comparable to the standard-of-care 5-aminosalicylic acid (5-ASA) [1].
| Evidence Dimension | Efficacy in ulcerative colitis model |
|---|---|
| Target Compound Data | 4-aminophenylbenzoxazol-2-yl-5-acetic acid: effective as 5-ASA |
| Comparator Or Baseline | 5-aminosalicylic acid (5-ASA) |
| Quantified Difference | Qualitatively equivalent (the study did not provide numerical efficacy scores) |
| Conditions | Trinitrobenzenesulfonic acid (TNB)-induced colitis in rats |
Why This Matters
This evidence supports the development of benzoxazoleacetic acid derivatives as potential treatments for ulcerative colitis, offering an alternative scaffold to existing therapies.
- [1] Jilani JA, Shomaf M, Alzoubi KH. Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Des Devel Ther. 2013;7:691-698. View Source
